molecular formula C14H16N2O3S B7468809 2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide

2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide

Cat. No. B7468809
M. Wt: 292.36 g/mol
InChI Key: POFMXXUEARCRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name EPM-706, and it belongs to the class of sulfonamide compounds. EPM-706 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of EPM-706 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, EPM-706 has been found to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, EPM-706 has been found to have other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. EPM-706 has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EPM-706 in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound has been found to be relatively stable and easy to handle in laboratory settings. However, one limitation of using EPM-706 is that it is a sulfonamide compound, which can be difficult to work with due to its potential for cross-reactivity with other compounds.

Future Directions

There are many potential future directions for research involving EPM-706. One area of interest is the development of new anticancer therapies based on the properties of this compound. Additionally, EPM-706 has been studied for its potential use in treating a variety of other diseases, including neurodegenerative diseases, inflammatory diseases, and oxidative stress-related diseases. Further research is needed to fully understand the mechanisms of action of EPM-706 and to determine its potential applications in these areas.

Synthesis Methods

The synthesis of EPM-706 involves a multistep process that starts with the reaction of 2-chloro-5-methylbenzenesulfonamide with ethyl pyridine-2-carboxylate. This reaction produces an intermediate compound that is then treated with sodium hydride and ethyl iodide to yield the final product, EPM-706.

Scientific Research Applications

EPM-706 has been studied extensively for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, EPM-706 has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

2-ethoxy-5-methyl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-19-12-8-7-11(2)10-13(12)20(17,18)16-14-6-4-5-9-15-14/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFMXXUEARCRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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